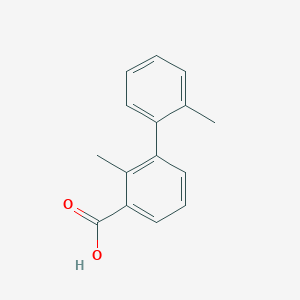![molecular formula C12H22N2O2 B3059858 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane CAS No. 1363382-87-9](/img/structure/B3059858.png)
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
Descripción general
Descripción
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure with a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes and pyridines, which are commonly found in pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,3-diesters.
Double Alkylation: The cyclohexane-1,3-diesters undergo double alkylation with diiodomethane to form the bicyclic structure.
Functionalization: The resulting bicyclic compound is then functionalized via a photocatalytic Minisci-like reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be deprotected to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be synthesized.
Aplicaciones Científicas De Investigación
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Chemical Biology: The compound can be used to study the interactions of bicyclic structures with biological targets.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane involves its interaction with biological targets, particularly nicotinic acetylcholine receptors. The compound acts as a nicotinic agonist, binding to these receptors in the central and peripheral nervous systems . This interaction can modulate neurotransmission and has potential therapeutic implications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Aza-bicyclo[3.1.1]heptanes: These compounds contain an additional nitrogen atom in the bicyclic structure, similar to 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane.
Uniqueness
This compound is unique due to its specific functional groups and the presence of the Boc-protected aminomethyl group. This makes it a versatile intermediate for further chemical modifications and a valuable tool in drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10-8-4-9(10)6-13-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGLCYSYJLJFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136107 | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-87-9 | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















